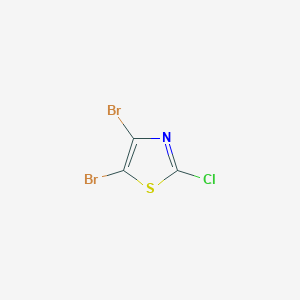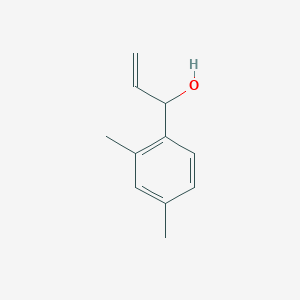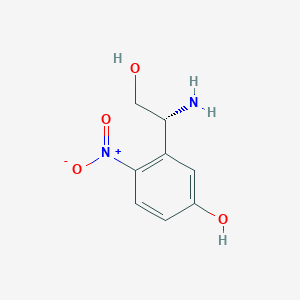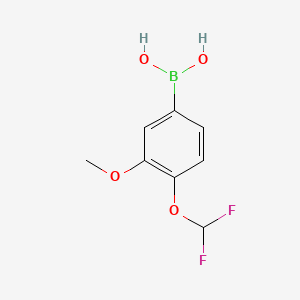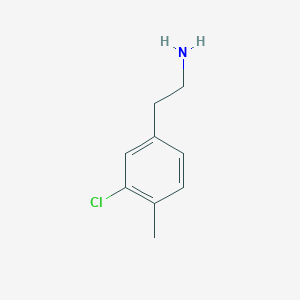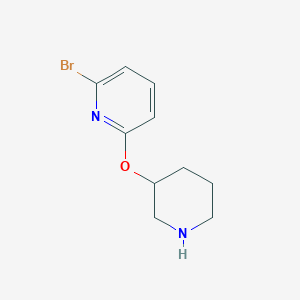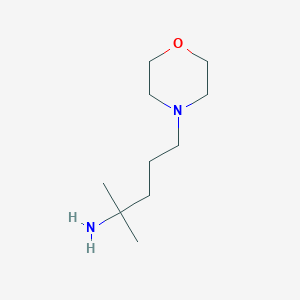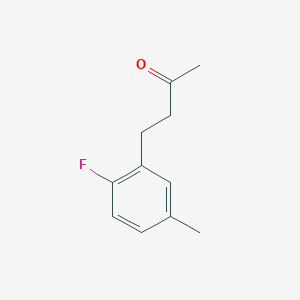
4-(2-Fluoro-5-methylphenyl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoro-5-methylphenyl)butan-2-one is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a butan-2-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 2-fluoro-5-methylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, prepared from 2-fluoro-5-methylbenzene, can be reacted with butanone to form the desired compound.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid.
Reduction: Reduction reactions can reduce the ketone group to a secondary alcohol.
Substitution: Substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(2-Fluoro-5-methylphenyl)butanoic acid.
Reduction: 4-(2-Fluoro-5-methylphenyl)butan-2-ol.
Substitution: Various derivatives depending on the substituent introduced.
科学研究应用
4-(2-Fluoro-5-methylphenyl)butan-2-one is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is employed in the manufacture of fragrances and flavoring agents due to its unique aromatic properties.
作用机制
The mechanism by which 4-(2-Fluoro-5-methylphenyl)butan-2-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism can vary depending on the application and the specific biological or chemical context.
相似化合物的比较
4-(Trifluoromethyl)phenylbutan-2-one: Contains a trifluoromethyl group instead of a fluorine atom.
4-(Chloromethyl)phenylbutan-2-one: Contains a chloromethyl group instead of a fluorine atom.
4-(2-Fluoro-5-methylphenyl)phenylacetic acid: Contains an additional carboxylic acid group.
Uniqueness: 4-(2-Fluoro-5-methylphenyl)butan-2-one is unique due to its specific combination of fluorine and methyl groups, which influence its reactivity and biological activity. This combination provides distinct advantages in synthetic applications and biological interactions compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C11H13FO |
|---|---|
分子量 |
180.22 g/mol |
IUPAC 名称 |
4-(2-fluoro-5-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H13FO/c1-8-3-6-11(12)10(7-8)5-4-9(2)13/h3,6-7H,4-5H2,1-2H3 |
InChI 键 |
HOSPAIPWZZQZMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)F)CCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


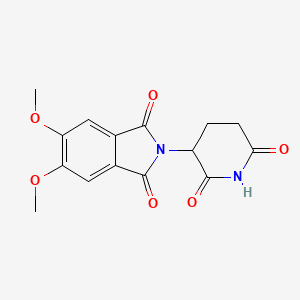
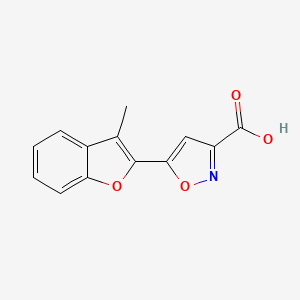
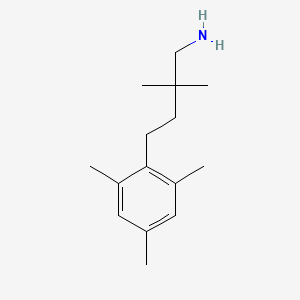
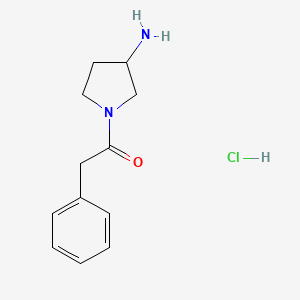
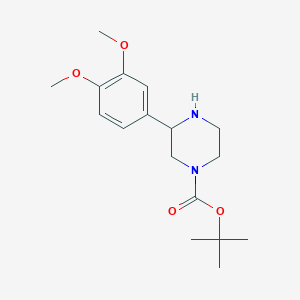
![O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B15320918.png)
